molecular formula C10H10ClN3O B14907416 2-[(4-Chlorophthalazin-1-yl)amino]ethanol

2-[(4-Chlorophthalazin-1-yl)amino]ethanol

Katalognummer: B14907416
Molekulargewicht: 223.66 g/mol
InChI-Schlüssel: SUFLGMCESMROMG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(4-Chlorophthalazin-1-yl)amino]ethanol is a chemical compound that belongs to the class of phthalazine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the chlorophthalazinyl group in the structure imparts unique chemical and biological properties to the compound.

Vorbereitungsmethoden

The synthesis of 2-[(4-Chlorophthalazin-1-yl)amino]ethanol typically involves the reaction of 4-chlorophthalazin-1-amine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.

Analyse Chemischer Reaktionen

2-[(4-Chlorophthalazin-1-yl)amino]ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorophthalazinyl group can undergo substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 2-[(4-Chlorophthalazin-1-yl)amino]ethanol involves its interaction with molecular targets such as VEGFR-2. By binding to the active site of VEGFR-2, the compound inhibits its activity, thereby blocking the signaling pathways involved in angiogenesis. This inhibition can lead to reduced tumor growth and metastasis in cancer .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 2-[(4-Chlorophthalazin-1-yl)amino]ethanol include other phthalazine derivatives such as:

Eigenschaften

Molekularformel

C10H10ClN3O

Molekulargewicht

223.66 g/mol

IUPAC-Name

2-[(4-chlorophthalazin-1-yl)amino]ethanol

InChI

InChI=1S/C10H10ClN3O/c11-9-7-3-1-2-4-8(7)10(14-13-9)12-5-6-15/h1-4,15H,5-6H2,(H,12,14)

InChI-Schlüssel

SUFLGMCESMROMG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(=NN=C2Cl)NCCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.